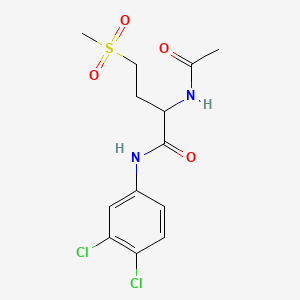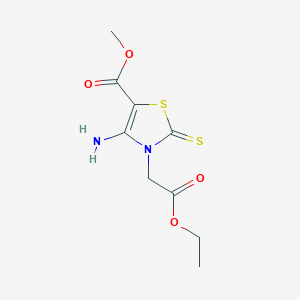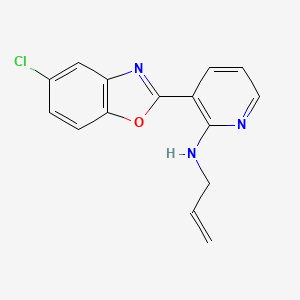
2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-acetamido-N-(3,4-dichlorophenyl)-4-(methylsulfonyl)butanamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used to treat pain and inflammation associated with various conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that works by blocking the production of prostaglandins, which are responsible for inflammation and pain.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Galactosamine Derivatives : A study by Hill and Hough (1968) in "Carbohydrate Research" outlines a method to synthesize galactosamine derivatives using methyl 2-acetamido-3-O-acetyl-2-deoxy-4,6-di-O-methanesulphonyl-α-D-glucopyranoside. This method is essential for the convenient synthesis of these derivatives, which have potential applications in biochemistry and pharmaceuticals (Hill & Hough, 1968).
Transformation in Hydrogen Bond Studies : Romero and Angela Margarita (2008) in "Arkivoc" have synthesized compounds from 2-amino-3-nitrophenol and others, using a derivative of ((4-methylbenzenesulfonyl)amino)acetic acid. They characterized these compounds using various spectroscopic methods, contributing to the understanding of hydrogen bond formations in chemistry (Romero & Angela Margarita, 2008).
Reactions with Olefins : Sato, Nishino, and Kurosawa (1987) in "Bulletin of the Chemical Society of Japan" conducted a study involving the reaction of phenyl-substituted olefins with α-cyanoacetamide, yielding 2-butenamides and 2-buten-4-olides. This study is significant for understanding the reactions of olefins in organic chemistry (Sato, Nishino, & Kurosawa, 1987).
Pharmacological and Biological Studies
Anticonvulsant Activity : Pevarello et al. (1998) in "Journal of Medicinal Chemistry" synthesized a novel class of anticonvulsants, including 2-[[4-(3-chlorobenzoxy)benzyl]amino]acetamide, indicating significant potential in treating epilepsy. This research adds to the development of safer and more effective anticonvulsant agents (Pevarello et al., 1998).
Therapeutic Effect Against Japanese Encephalitis : Ghosh et al. (2008) in "International Journal of Antimicrobial Agents" demonstrated that 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, an anilidoquinoline derivative, has significant antiviral effects against Japanese encephalitis, showcasing its therapeutic potential in infectious diseases (Ghosh et al., 2008).
properties
IUPAC Name |
2-acetamido-N-(3,4-dichlorophenyl)-4-methylsulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O4S/c1-8(18)16-12(5-6-22(2,20)21)13(19)17-9-3-4-10(14)11(15)7-9/h3-4,7,12H,5-6H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJMJXKYSAWAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Ethyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2685714.png)

![6-(3-Methoxyphenyl)-2-[(2-morpholinoethyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2685718.png)


![6-(4-Butylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2685722.png)
![N-([2,3'-bipyridin]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2685724.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2685726.png)
![tert-butyl N-[[2-(cyanomethyl)cyclopropyl]methyl]carbamate](/img/structure/B2685728.png)
![N-{2-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B2685730.png)


![6-((3-Chloro-4-fluorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2685734.png)
![2-(Naphthalen-1-yl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2685736.png)